An In-depth Technical Guide to Fmoc-4-Pal-OH: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-4-Pal-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(4-pyridyl)-L-alanine, commonly abbreviated as Fmoc-4-Pal-OH or Fmoc-L-4-pyridylalanine, is a pivotal unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). As a derivative of L-phenylalanine containing a pyridyl ring in the side chain, it serves as a crucial building block for synthesizing modified peptides with unique characteristics. The incorporation of the 4-pyridylalanine residue can enhance the aqueous solubility of peptides and introduce a site for potential metal coordination or specific molecular interactions, making it a valuable tool in drug discovery and the development of novel peptide-based therapeutics.[1]
This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-4-Pal-OH, detailed experimental protocols for its use, and a discussion of its primary applications.
Core Properties of Fmoc-4-Pal-OH
Fmoc-4-Pal-OH is typically supplied as a white to off-white or light yellow crystalline powder.[2][3][4] A thorough understanding of its physicochemical properties is essential for its effective application in peptide synthesis workflows.
| Property | Value | Reference(s) |
| CAS Number | 169555-95-7 | [2][5][6] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][5][6] |
| Molecular Weight | 388.42 g/mol | [2][5][6] |
| Appearance | White to off-white/light yellow powder | [2][3][4] |
| Purity (HPLC) | ≥97.0% - ≥98% | [2][4][6] |
| Melting Point | ~219 °C (with decomposition) | [3][7][8] |
| Optical Rotation | -45° ± 3° (c=1, DMF) | [2] |
| Solubility | Soluble in DMF (e.g., 0.1 g in 4 mL). Soluble in DMSO with heating. | [2][7][9] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [6][8][9] |
Key Applications in Peptide Synthesis
The primary application of Fmoc-4-Pal-OH is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the carboxylic acid is used to form a peptide bond with the free amino group of the growing peptide chain attached to a solid support.[10]
The incorporation of a 4-pyridylalanine residue offers several advantages:
-
Enhanced Solubility : Replacing hydrophobic residues like phenylalanine with 4-pyridylalanine can significantly increase the aqueous solubility of the final peptide, which is a critical factor for bioavailability and formulation in drug development.[1]
-
Introduction of a Basic Site : The nitrogen atom in the pyridyl ring acts as a weak base and a hydrogen bond acceptor, which can influence the peptide's conformation and its interaction with biological targets.
-
Metal Chelation : The pyridyl group can serve as a ligand for metal ions, enabling the design of metallopeptides with catalytic or structural roles.
Caption: Functional components of the Fmoc-4-Pal-OH molecule.
Experimental Protocols: Incorporation via SPPS
The following is a generalized protocol for the incorporation of Fmoc-4-Pal-OH into a peptide sequence using an automated solid-phase peptide synthesizer. This protocol assumes the use of standard Fmoc/tBu chemistry.
1. Materials and Reagents:
-
Fmoc-4-Pal-OH
-
Solid support resin (e.g., Rink Amide or Wang resin)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU/HOBt/DIPEA or HATU/DIPEA in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[11]
2. Methodology:
-
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel within the synthesizer.
-
Swell the resin in DMF for 30-60 minutes to ensure proper penetration of reagents.[5]
-
-
Step 2: N-terminal Fmoc Deprotection
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Step 3: Coupling of Fmoc-4-Pal-OH
-
Prepare a solution of Fmoc-4-Pal-OH (3-5 equivalents relative to resin substitution) and an activator like HATU (3-5 eq.) in DMF.
-
Add an activating base such as DIPEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-4-Pal-OH solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Step 4: Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
-
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase HPLC.
-
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-L-4-Pal-OH | Matrix Innovation [matrix-innovation.com]
- 3. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [m.chemicalbook.com]
- 4. Fmoc-4-Pal-OH,169555-95-7_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 5. Fmoc-4-Pal-OH | Pyridines | Ambeed.com [ambeed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fmoc-3-(4-pyridyl)-L-alanine | 169555-95-7 [chemicalbook.com]
- 8. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
